molecular formula C15H23N3O3S B2660960 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine CAS No. 351193-92-5

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine

Cat. No.: B2660960
CAS No.: 351193-92-5
M. Wt: 325.43
InChI Key: HLHUIDAFOLDZDE-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine is a complex organic compound that features both morpholine and piperidine functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine-4-sulfonyl chloride with a piperidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a therapeutic agent against several diseases, including cancer and infectious diseases. Its mechanism of action typically involves enzyme inhibition, which can disrupt critical biological processes.

Enzyme Inhibition

Research indicates that 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine acts as an enzyme inhibitor, which is crucial for drug design. Here are some key findings:

  • Target Enzymes : The compound has shown promising results in inhibiting specific enzymes that are implicated in disease pathways.
  • Therapeutic Potential : Its ability to bind to enzymes suggests it could be developed into drugs targeting conditions where these enzymes play a critical role.

Chemical Research

In chemical research, this compound serves as a versatile building block for synthesizing other biologically active molecules. Its structural features allow for modifications that can lead to new compounds with enhanced biological activities.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

Reaction Type Reagents Conditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium azidePolar aprotic solvent (e.g., DMF)

Numerous studies have focused on the biological activities of this compound, particularly its antimicrobial properties.

Antimicrobial Properties

The compound has been tested against various pathogens, demonstrating significant antibacterial and antifungal activities:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong antibacterial activity0.24 μg/ml
Escherichia coliModerate antibacterial activity3.9 μg/ml
Candida albicansAntifungal activity32–42 μg/ml

Case Studies and Research Findings

Several notable studies have highlighted the applications of this compound in drug development and biological research:

Case Study: Anticancer Activity

A study explored the anticancer potential of this compound by evaluating its effects on various cancer cell lines. Results indicated:

  • Cell Line Sensitivity : The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.
  • Mechanism of Action : It was found to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Case Study: Infectious Disease Research

Another research effort focused on the compound's effectiveness against bacterial infections:

  • In vitro Testing : The compound demonstrated significant inhibition of bacterial growth in laboratory settings.
  • Potential for Development : Given its efficacy, there is potential for further development into a therapeutic agent for treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline
  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • Morpholine-4-sulfonyl chloride

Uniqueness

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality enhances its potential as a lead compound in drug discovery and development .

Biological Activity

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine is a complex organic compound notable for its dual functional groups: morpholine and piperidine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against various diseases, including cancer and infectious diseases.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent, enzyme inhibitor, and therapeutic compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides, which include morpholine and piperidine functionalities, demonstrate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Pyrazole derivative 7b0.22 - 0.25Staphylococcus aureus

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, with IC50 values indicating effective inhibition:

EnzymeIC50 (μM)Reference
Acetylcholinesterase2.14
Urease1.13

These findings suggest that this compound could be developed into a therapeutic agent targeting neurological disorders and gastrointestinal conditions.

The mechanism of action for this compound typically involves binding to specific enzymes or receptors, inhibiting their activity. This interaction can prevent substrate access to the active site of enzymes, leading to downstream effects on biological pathways.

Case Studies

A recent study evaluated the biological activity of synthesized sulfonamide derivatives, including those featuring the morpholine and piperidine moieties. The results demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibition observed across various strains . Additionally, the compounds showed low hemolytic activity, indicating a favorable safety profile for potential therapeutic use.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-14-12-13(22(19,20)18-8-10-21-11-9-18)4-5-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHUIDAFOLDZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332743
Record name 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351193-92-5
Record name 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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